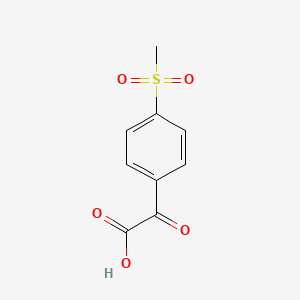

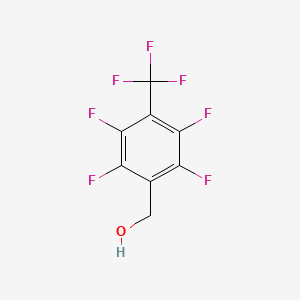

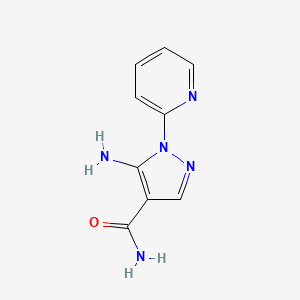

![molecular formula C5H4N4O2 B3155231 iMidazo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione CAS No. 795310-12-2](/img/structure/B3155231.png)

iMidazo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione

概要

説明

Imidazo[1,2-a][1,3,5]triazines are recognized as an important scaffold in medicinal chemistry . They have been successfully used for the design of ligands for various enzymes, such as focal adhesion kinase, activated Cdc42-associated tyrosine kinase 1, dipeptidyl peptidase IV, and phosphodiesterase 5 .

Synthesis Analysis

Imidazo[1,2-a][1,3,5]triazines can be synthesized via an I2-mediated annulation of 2-amino [1,3,5]triazines and ketones . Electron-rich or electron-poor acetophenone and heterocycle ketones, as well as propiophenone, are functionalized with 2-amino-[1,3,5]triazines .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a][1,3,5]triazines involves a pyrazole ring fused to a triazine ring .Chemical Reactions Analysis

Imidazo[1,2-a][1,3,5]triazines can be rapidly synthesized via a facile and mild reaction of 2-amino-triazines and 1,3-dicarbonyl compounds using NBS . The reaction occurs with good yields and excellent regioselectivity .科学的研究の応用

Therapeutic Potential and Drug Development

The triazine moiety, including compounds related to iMidazo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione, holds a significant position in medicinal chemistry due to its vast biological and pharmacological potential. Over decades, research has focused on developing molecules from the triazine moiety for the treatment of various pathological conditions such as inflammation, cancer, and infections. Fusion of triazine with other heterocyclic rings like imidazoles has produced several biologically active bicyclic compounds. The development of commercial drugs containing triazines has attracted global interest, leading to the synthesis of new molecules with antimicrobial, anticancer, and other bioactivities (Dubey, Pathak, Chauhan, & Ali, 2022).

Antimicrobial Activities

Imidazole derivatives, including those related to the this compound structure, are extensively used in the pharmaceutical industry for manufacturing anti-fungal drugs and as intermediaries in the synthesis of pesticides and insecticides. Their antimicrobial efficacy has been the subject of numerous studies, supporting their role as active agents against microbial resistance and suggesting the synthesis of more derivatives to combat new strains of organisms (American Journal of IT and Applied Sciences Research, 2022).

Anticancer Applications

Imidazole antifungals, part of the broader group including triazine derivatives, have shown potential in cancer treatment. Drugs like clotrimazole, econazole, and ketoconazole have been explored for their anticancer functions, demonstrating disruption of the glycolytic pathway and blockage of Ca2+ influx among their mechanisms of action. The repurposing of these drugs for cancer treatment highlights the importance of understanding different mechanisms by which these compounds affect cancerous cells, potentially increasing drug efficacy and overcoming drug resistance (Yardimci, 2020).

作用機序

Target of Action

The iMidazo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione is recognized as an important scaffold in medicinal chemistry . The well-defined targets for this compound include a variety of enzymes, such as focal adhesion kinase , activated Cdc42-associated tyrosine kinase 1 , dipeptidyl peptidase IV , and phosphodiesterase 5 . This scaffold has been successfully used for the design of ligands for μ-opioid and A1 adenosine receptors .

Biochemical Pathways

The this compound affects several biochemical pathways due to its interaction with various enzymes and receptors. For example, by targeting the focal adhesion kinase , it may influence cell adhesion and migration processes. By interacting with dipeptidyl peptidase IV , it could affect the regulation of insulin secretion, thereby playing a role in glucose homeostasis .

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets and the biochemical pathways it influences. For instance, by interacting with μ-opioid receptors, it could potentially induce analgesic effects . Its interaction with A1 adenosine receptors might influence heart rate and rhythm .

Safety and Hazards

将来の方向性

The broad spectrum of biological activities of imidazo[1,2-a][1,3,5]triazines results in ongoing demand for the development of new practical methods for the synthesis of diversely functionalized imidazo[1,2-a][1,3,5]triazines . This suggests that future research may continue to explore novel synthesis methods and potential applications of these compounds.

特性

IUPAC Name |

1H-imidazo[1,5-a][1,3,5]triazine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2/c10-4-7-3-1-6-2-9(3)5(11)8-4/h1-2H,(H2,7,8,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWRPHVUNAUNTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2NC(=O)NC(=O)N2C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

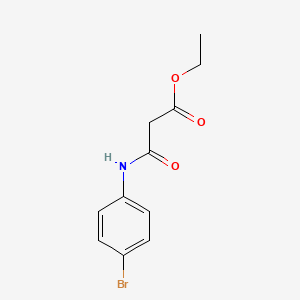

![Methyl [3-(2-oxopropyl)phenyl]acetate](/img/structure/B3155149.png)

![(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-bis(DI(3,5-dimethylphenyl)phosphino)ferrocene](/img/structure/B3155198.png)